molecular formula C10H9NO3 B193000 N-(2-Hydroxyethyl)phthalimide CAS No. 3891-07-4

N-(2-Hydroxyethyl)phthalimide

Cat. No. B193000
CAS RN: 3891-07-4
M. Wt: 191.18 g/mol
InChI Key: MWFLUYFYHANMCM-UHFFFAOYSA-N
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Description

“N-(2-Hydroxyethyl)phthalimide” is a precursor for chloromethyl ethers used in the synthesis of purine acyclic nucleosides .


Synthesis Analysis

The synthesis of “N-(2-Hydroxyethyl)phthalimide” involves the reaction of N-(2-hydroxyethyl) phthalimide with acrylic acid and polymerisation of the resulting monomer . It is also used in the preparation of amine nucleosides for coupling into non-anionic, anti-sense oligonucleosides .


Molecular Structure Analysis

The molecular formula of “N-(2-Hydroxyethyl)phthalimide” is C10H9NO3, with an average mass of 191.183 Da . It is a white to almost white powder to crystal .


Chemical Reactions Analysis

“N-(2-Hydroxyethyl)phthalimide” is involved in the exchange reactions of the resulting polymer with amines and hydroxy compounds . It is also used in the synthesis of purine acyclic nucleosides .


Physical And Chemical Properties Analysis

“N-(2-Hydroxyethyl)phthalimide” is a white to almost white powder to crystal . It has a melting point of 128.0 to 131.0 °C .

Scientific Research Applications

  • Polymer Synthesis : It has been used in the synthesis of copolymers, such as the combination of 2-(N-phthalimido)ethyl methacrylate and methyl methacrylate, exhibiting unique properties suitable for diverse applications (Jayakumar, Balaji, & Nanjundan, 2000).

  • Microwave-Assisted Synthesis : The compound's synthesis under microwave irradiation has been studied, highlighting an efficient method for its production (Zhou, 2007).

  • Gabriel Synthesis Method : N-(2-Hydroxyethyl)phthalimide can be synthesized via the Gabriel method, demonstrating an effective approach for laboratory-scale production (Yang, 2004).

  • Spectroscopy and Molecular Structure Analysis : Studies on its rotational isomers, NBO, and spectral analyses based on quantum chemical calculations provide insights into its molecular structure and properties (Lakshmi & Balachandran, 2013).

  • CO2 Adsorption : Modified cellulose nanofibers using phthalimide for CO2 adsorption have been explored, showcasing its potential in environmental applications (Sepahvand et al., 2020).

  • Reactivity Studies : Its reactivity, such as in the Lossen and Beckmann rearrangements, has been examined, contributing to the understanding of its chemical behavior (Fahmy, Aly, & Orabi, 1978).

  • Synthesis of Pesticides : N-(2-Hydroxyethyl)phthalimide has been used in the synthesis of N-alkyloxy and N-acyloxy phthalimides, relevant in the development of pesticides (Pawar et al., 2002).

  • Biomedical Research : It has been utilized in the synthesis of biologically active novel phthalimide derivatives, with potential applications in imaging and therapy for cancer (Motaleb et al., 2015).

  • Functional Group Transformations : Studies on the transformation of boronic acids and alkynes employing electrophilic N-(trifluoromethylthio)phthalimide demonstrate its role in organic synthesis (Pluta, Nikolaienko, & Rueping, 2014).

  • Hydrolysis Behavior : Research into the hydrolytic behavior of N-acyl phthalimides, including N-(2-Hydroxyethyl)phthalimide, provides insights into its stability and reaction pathways (Stella & Higuchi, 1973).

  • Kinetics and Mechanism Studies : The kinetics and mechanisms of its reactions, such as alkaline hydrolysis, have been investigated to understand its chemical reactivity (Khan, 1987).

  • Antimicrobial Activity : Its use in synthesizing metal complexes with antimicrobial properties showcases its potential in pharmaceutical applications (Solanki, 2022).

  • Polymer Chemistry : Its role in the exchange reactions of polymers with hydroxy and amino compounds highlights its utility in advanced polymer chemistry (Khalil, 2006).

  • Polyether Synthesis : Its application in producing hyperbranched aliphatic polyethers with hydroxyl and amine end groups for various industrial uses (Parzuchowski et al., 2018).

  • Crystallography : Crystallographic studies provide insights into its molecular conformation and structure, crucial for understanding its interactions (Liang & Li, 2006).

  • Protease Inactivation : Its derivatives, such as N-(sulfonyloxy)phthalimides, have been identified as potent inactivators of serine proteases, important in biomedical research (Neumann & Gütschow, 1994).

  • Hydrolysis Rate Enhancement : Studies on the hydrolysis of N-(o-hydroxyphenyl)phthalimide reveal significant rate enhancement due to intramolecular general base assistance, contributing to the understanding of its chemical dynamics (Sim, Ariffin, & Khan, 2007).

Safety And Hazards

“N-(2-Hydroxyethyl)phthalimide” causes skin irritation and serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

properties

IUPAC Name

2-(2-hydroxyethyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c12-6-5-11-9(13)7-3-1-2-4-8(7)10(11)14/h1-4,12H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFLUYFYHANMCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1063225
Record name 1H-Isoindole-1,3(2H)-dione, 2-(2-hydroxyethyl)-
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Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Hydroxyethyl)phthalimide

CAS RN

3891-07-4
Record name N-(2-Hydroxyethyl)phthalimide
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Record name 2-Hydroxyethylphthalimide
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Record name N-(2-Hydroxyethyl)phthalimide
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Record name N-(2-Hydroxyethyl)phthalimide
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Record name 1H-Isoindole-1,3(2H)-dione, 2-(2-hydroxyethyl)-
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Record name 1H-Isoindole-1,3(2H)-dione, 2-(2-hydroxyethyl)-
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Record name N-(2-HYDROXYETHYL)PHTHALIMIDE
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Synthesis routes and methods I

Procedure details

Potassium phthalimide 2 (2.7 g, 14.6 mmol) was added to a solution of bromoethanol 1 in N,N-dimethylformamide (12 mL, 14.1 mmol). After stirring for 12 h at 70° C., the mixture was concentrated and then diluted with dichloromethane (100 mL). After removal of solids by filtration, the organic layer was washed with water, dried, and concentrated. The concentrate was purified by flash column chromatography (3:2 to 2:3 hexane-ethyl acetate) to give compound 3 as a white solid (1.19 g, 44.12%) having an RF of 0.22 (3:2 hexane-ethyl acetate). See FIG. 5.
Quantity
2.7 g
Type
reactant
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0 (± 1) mol
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Quantity
12 mL
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Yield
44.12%

Synthesis routes and methods II

Procedure details

(2S, 4S )-1-(p-nitrobenzyloxycarbonyl)-2-(4-(2-(2-(p-nitrobenzyloxycarbonylamino) ethoxy)acetyl)piperazine-1-yl) carbonyl-4-mercaptopyrrolidine ##STR12## 1) A 6.11 g portion of ethanolamine and 14.81 g of phthalic anhydride were stirred in 100 ml of toluene for 3 hours with heating. After concentration of the reaction solution, a residue was crystallized from chloroform, collected by filtration and then dried to yield 17.2 g of white 2-phthalimidoethanol.
Name
(2S, 4S )-1-(p-nitrobenzyloxycarbonyl)-2-(4-(2-(2-(p-nitrobenzyloxycarbonylamino) ethoxy)acetyl)piperazine-1-yl) carbonyl-4-mercaptopyrrolidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Quantity
14.81 g
Type
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Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Name
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Synthesis routes and methods IV

Procedure details

A solution of 2-aminoethanol (41 g, 0.67 mol) and isobenzofuran-1,3-dione (100 g, 0.52 mol) in toluene (300 mL) was refluxed for 12 hours. Volatiles were distilled out to give a residue, which was purified by re-crystallization from chloroform/hexane (v/v, 1:6) to afford 126 as a white solid (110 g, 85%). (ES, m/z) [M+H]+ 192.0; 1H NMR (300 MHz, CDCl3) δ 7.84-7.90 (m, 2H), 7.71-7.77 (m, 2H), 3.87-3.93 (m, 4H), 2.10 (br, 1H).
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Yield
85%

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
212
Citations
A Lakshmi, V Balachandran - Journal of Molecular Structure, 2013 - Elsevier
FT-IR and FT-Raman spectra of N-(2-hydroxyethyl)phthalimide (NHEP) have been recorded and analyzed. The stable isomer of NHEP is determined. The optimization geometry, …
Number of citations: 19 www.sciencedirect.com
V Latha, A Sukhdev, AS Manjunath, PR Deepthi… - Chemical Data …, 2020 - Elsevier
The oxidation of N-(2-hydroxyethyl)phthalimide (NHEP) by chloramine T (CAT) in perchloric acid medium has been investigated iodometrically at 298 K. The stoichiometry of the …
Number of citations: 0 www.sciencedirect.com
AA Khalil - Pigment & resin technology, 2005 - emerald.com
Purpose – To determine the optimal general condition for the synthesis and polymerisation of 2‐(N‐phthalimido)ethyl acrylate (NPEA), as well as the exchange reactions of poly‐NPEA …
Number of citations: 8 www.emerald.com
Á Ramírez-Sánchez, P Amador, K Salas-López… - The Journal of Chemical …, 2022 - Elsevier
We report experimental determinations of enthalpies and fusion temperatures, heat capacities (provided as polynomial functions of temperature), enthalpies of sublimation, and …
Number of citations: 0 www.sciencedirect.com
KP Patel, MI Shekh - Journal of Applicable Chemistry, 2013 - researchgate.net
A novel phthalimide based monomer 2-(N-phthalimido) ethyl acrylate (NPEA) was synthesized by reacting N-(2-hydroxyethyl) phthalimide (NHEP) with acryloyl chloride and was further …
Number of citations: 0 www.researchgate.net
MD Meti, PK Hullatti, TN Patgar, SC Goudar… - Cogent …, 2016 - Taylor & Francis
The oxidation of N-(2-hydroxyethyl)phthalimide with cerium(IV) with a small amount of ruthenium(III) present as a catalyst has been studied by spectrophotometric means. The …
Number of citations: 5 www.tandfonline.com
R Jayakumar, R Balaji, S Nanjundan - European Polymer Journal, 2000 - Elsevier
N-(2-Hydroxyethyl) phthalimide (NHEP) was prepared by heating phthalic anhydride dissolved in dimethyl formamide (DMF) with ethanolamine. Methacryloyl chloride was prepared by …
Number of citations: 106 www.sciencedirect.com
AA Khalil, AA Aly, HM Ammar - Material Science …, 2011 - materialsciencejournal.org
2-(N-phthalimido) ethyl methacrylate was prepared by the reaction of methacrylic acid with N-(2-hydroxyethyl) phthalimide in presence of N, N’-dicyclohexylcarbodiimide. The monomer …
Number of citations: 1 materialsciencejournal.org
N Kasoju, DK Bora, RR Bhonde, U Bora - Journal of Nanoparticle …, 2010 - Springer
We report the synthesis of novel biodegradable nanoparticles (NPs) which can kill the cancer cells without any additional drug loading. The NP was a self-assembled form of a …
Number of citations: 7 link.springer.com
J de Abajo, EL Madruga, J San Román… - Polymer, 1992 - Elsevier
The present paper reports the synthesis and free-radical polymerization of N-(2-acryloyloxyethyl)phthalimide (A) and its copolymerization with methyl methacrylate (M). This acrylic …
Number of citations: 4 www.sciencedirect.com

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